molecular formula C19H16FNO4 B2461015 Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate CAS No. 847406-19-3

Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate

Cat. No.: B2461015
CAS No.: 847406-19-3
M. Wt: 341.338
InChI Key: TZEUGQAVFYHRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C19H16FNO5 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been found to have strong biological activities .


Molecular Structure Analysis

The molecular structure of this compound involves a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The 2-position of benzofuran may be unsubstituted, or substituted with various groups to enhance its biological activity .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

The synthesis of benzofuran derivatives involves various chemical reactions including alkaline hydrolysis and reactions with amines. For instance, the synthesis of closely related compounds, such as ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetate, has been achieved through alkaline hydrolysis, showcasing the compound's synthesis pathway and structural features through X-ray crystallography (Choi et al., 2009), (Seo et al., 2011).

Crystal Structure Analysis

The study of benzofuran derivatives also includes detailed crystal structure analysis to understand the molecular configuration, as demonstrated by Choi et al. (2009), where the arrangement of molecules in the crystal lattice is described in detail (Choi et al., 2009).

Chemical Properties and Interactions

Intermolecular Interactions

Research on benzofuran derivatives highlights the importance of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the compound's chemical behavior and potential applications in material science or pharmaceuticals (Seo et al., 2011).

Reactivity

The reactivity of these compounds, including their hydrolysis and reactions with other chemical entities, is a key area of interest. Studies such as those by Choi et al. (2009) provide insights into how these compounds interact with other chemicals, which is essential for their application in synthetic chemistry and drug development (Choi et al., 2009).

Future Directions

Benzofuran compounds, including Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their biological activities . Future research could focus on developing new therapeutic agents from these compounds, especially in the search for efficient antimicrobial candidates .

Properties

IUPAC Name

ethyl 3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)25-18)21-16(22)11-12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEUGQAVFYHRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.